An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic acid
An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Borono-6-trifluoromethylbenzoic acid. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.
Core Chemical Properties
2-Borono-6-trifluoromethylbenzoic acid (CAS No. 1256345-62-6) is a bifunctional organic compound featuring both a boronic acid and a carboxylic acid group, ortho-substituted on a benzene ring that also contains a trifluoromethyl group. This unique substitution pattern makes it a valuable building block in organic synthesis.
While specific experimental data such as melting and boiling points for this exact compound are not widely published, computational data and properties of analogous structures provide valuable insights.
Table 1: General and Computed Properties of 2-Borono-6-trifluoromethylbenzoic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1256345-62-6 | [1] |
| Molecular Formula | C₈H₆BF₃O₄ | [1] |
| Molecular Weight | 233.94 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| SMILES | O=C(O)C1=C(C(F)(F)F)C=CC=C1B(O)O | [1] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |
| LogP | 0.0834 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 |[1] |
The physical state, solubility, and acidity of 2-Borono-6-trifluoromethylbenzoic acid can be inferred from data on structurally similar compounds. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like methanol and DMSO. The presence of the electron-withdrawing trifluoromethyl and boronic acid groups likely results in a relatively low pKa for the carboxylic acid.
Table 2: Experimental Data for Structurally Analogous Compounds
| Compound | Melting Point (°C) | Solubility Notes | Predicted pKa |
|---|---|---|---|
| 2-(Trifluoromethyl)benzoic acid | 107-110 | Poorly soluble in water; soluble in DMSO, ethyl acetate.[3] | - |
| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 86-90 | Soluble in Methanol.[4] | 2.30 ± 0.36[4] |
| 2-Amino-6-(trifluoromethyl)benzoic acid | 130-132.5 | - | 3.97 ± 0.36[5] |
| 2,6-Bis(trifluoromethyl)benzoic acid | 138-140 | - | - |
Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum would likely show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm). A broad singlet for the carboxylic acid proton (>10 ppm) and another for the boronic acid protons (variable, may exchange with solvent) would be expected.
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¹³C NMR: The spectrum would display eight distinct signals. The carboxyl carbon would be the most downfield ( >165 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon bonded to the boron atom would also have a characteristic chemical shift.
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FTIR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A strong C=O stretching vibration (approx. 1700 cm⁻¹) would be prominent. B-O-H stretching and bending vibrations from the boronic acid group would also be present.
Reactivity and Key Applications: Suzuki-Miyaura Cross-Coupling
The primary application of 2-Borono-6-trifluoromethylbenzoic acid is as a reactant in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7][8] The presence of the trifluoromethyl group can enhance the reactivity and stability of the molecule, making it a valuable building block for introducing fluorinated aromatic moieties into complex target molecules in pharmaceutical and agrochemical development.[9]
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, validated protocol for 2-Borono-6-trifluoromethylbenzoic acid was not found, a general procedure for a Suzuki-Miyaura coupling using an arylboronic acid is provided below. This serves as a starting point for reaction optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), 2-Borono-6-trifluoromethylbenzoic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed solvent (e.g., toluene, dioxane, THF) and potentially a co-solvent like degassed water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
-
Hazard Classification: Based on related compounds, 2-Borono-6-trifluoromethylbenzoic acid is expected to cause skin and serious eye irritation. It may also cause respiratory irritation.[10][11]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Borono-6-trifluoromethylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZOIC ACID | 32890-94-1 [m.chemicalbook.com]
- 5. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 314-46-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
